4-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S3/c1-8-11(24-19-16-8)12(21)15-13-17-18-14(23-13)22-7-10(20)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVBWJMMMDHEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and antiviral activities. This article aims to provide a detailed examination of the biological activity associated with this specific compound.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. According to research, compounds with thiadiazole moieties exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
Recent studies highlight the anticancer potential of thiadiazole derivatives. The compound in focus has demonstrated cytotoxic effects against several cancer cell lines. For example:
- A549 (lung carcinoma) : IC50 values were reported around 0.52 µg/mL.
- MCF-7 (breast cancer) : IC50 values were as low as 0.28 µg/mL .
These findings suggest that the compound may inhibit cell proliferation by inducing apoptosis and disrupting tubulin polymerization .
Anti-inflammatory Properties
Thiadiazole derivatives also exhibit anti-inflammatory properties. Compounds similar to the one discussed have been shown to reduce inflammation markers in vitro and in vivo models. This activity is attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antiviral Activity
The antiviral potential of thiadiazole derivatives has been explored as well. Some studies indicate that these compounds can inhibit viral replication in cell cultures, suggesting a mechanism that may involve interference with viral entry or replication processes .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is heavily influenced by their chemical structure. Key factors include:
- Substituents on the thiadiazole ring : The nature and position of substituents can enhance or diminish biological activity.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioavailability .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various thiadiazole derivatives, including the target compound. The results indicated significant inhibition of cell growth in multiple cancer types with an emphasis on breast and lung cancers.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| A549 | 0.52 |
| SK-MEL-2 | 4.27 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide. Thiadiazole compounds have been shown to exhibit selective cytotoxic effects against various cancer cell lines. For instance, structure–activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance anticancer efficacy by targeting specific pathways involved in tumor growth and proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of monoamine oxidases (MAOs), which are crucial targets for treating neurological disorders. A series of 1,3,4-thiadiazole derivatives were synthesized and tested for MAO-A inhibitory activity. The results demonstrated that certain substitutions on the thiadiazole ring significantly enhanced inhibitory potency, indicating a promising avenue for developing new antidepressants or neuroprotective agents .
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial properties. Studies show that modifications to the compound can lead to increased activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups at specific positions on the thiadiazole ring has been linked to enhanced antimicrobial efficacy .
Structure–Activity Relationship Studies
SAR studies are crucial for understanding how structural modifications influence biological activity. For example, the introduction of different substituents on the thiadiazole ring can lead to variations in potency against cancer cells or enzymes like MAO-A. These insights are essential for guiding future drug design efforts aimed at optimizing therapeutic effects while minimizing side effects .
Synthesis of Novel Materials
The unique chemical structure of 4-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide allows it to be used as a building block for synthesizing novel materials with specific properties. Its application in developing new polymers or composite materials is an area of ongoing research .
Catalytic Applications
In addition to its biological applications, this compound may serve as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. This potential opens avenues for its use in industrial chemistry and synthetic organic chemistry processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Structure-Activity Relationships (SAR)
- Sulfanyl Group : Larger substituents (e.g., 2-oxo-2-phenylethyl vs. methyl) correlate with increased bioactivity due to enhanced hydrophobic interactions .
- Carboxamide Position : Dual thiadiazole rings (as in the target compound) may improve stacking interactions with biological targets compared to single-ring analogues .
- Electron-Withdrawing Groups : The 2-oxo group in the target compound could stabilize charge-transfer complexes, a feature absent in simpler alkyl sulfanyl derivatives .
Physicochemical Properties
| Property | Target Compound | D319-0382 | Methylthio Derivative |
|---|---|---|---|
| logP | 3.51* | 3.51 | 2.89 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Polar Surface Area | 68.4 Ų | 68.4 Ų | 65.2 Ų |
*Estimated via computational tools (e.g., ChemAxon).
Q & A
Basic: What multi-step synthetic routes are recommended for synthesizing this compound, and how are intermediates characterized?
The synthesis typically involves:
Thiadiazole Ring Formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions (e.g., KOH) to form the 1,3,4-thiadiazole core .
Sulfanyl Group Introduction : Alkylation of the thiol group using 2-oxo-2-phenylethyl chloride, optimizing solvent polarity (e.g., DMF) and temperature (60–80°C) .
Carboxamide Coupling : Amide bond formation via carbodiimide-mediated coupling between the thiadiazole intermediate and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .
Characterization : Confirm intermediates and final product purity using H/C NMR (for functional groups), IR (for carbonyl and S-H stretches), and HRMS (for molecular ion verification) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm); C NMR confirms carbonyl (170–180 ppm) and thiadiazole carbons .
- IR Spectroscopy : Detect sulfanyl (S-H, ~2550 cm) and amide (C=O, ~1650 cm) groups .
- Mass Spectrometry : HRMS with ESI+ mode validates the molecular ion peak (e.g., m/z 449.2 [M+H]) .
- TLC/HPLC : Monitor reaction progress and purity (>95%) using silica TLC (ethyl acetate/hexane) or reverse-phase HPLC .
Advanced: How can researchers optimize reaction yields and purity during synthesis?
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for sulfanyl alkylation to enhance nucleophilicity .
- Temperature Control : Maintain 60–70°C during cyclization to minimize side-product formation .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) for intermediates .
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC) for carboxamide bond efficiency .
Advanced: What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and negative controls to minimize variability .
- Structural Confirmation : Re-examine compound purity via HPLC and NMR, as impurities (e.g., unreacted intermediates) may skew results .
- Functional Group Analysis : Compare analogs (e.g., replacing the phenylethyl group with cyclopropyl) to isolate activity-contributing moieties .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
- Thiadiazole Core : Replace the 1,3,4-thiadiazole with 1,2,4-thiadiazole to assess impact on microbial inhibition .
- Sulfanyl Linker : Substitute the 2-oxoethyl group with a methylene bridge to evaluate lipophilicity effects on cell permeability .
- Carboxamide Tail : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance enzyme-binding affinity .
Advanced: What computational and experimental methods elucidate the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or β-lactamase) based on the oxathiine ring’s electron density .
- Enzyme Assays : Measure IC against purified targets (e.g., acetylcholinesterase) to validate docking predictions .
- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS to identify oxidative metabolites .
Advanced: How do structural analogs compare in terms of biological efficacy?
| Analog | Key Modification | Activity (IC, μM) | Reference |
|---|---|---|---|
| Parent Compound | None | 12.5 (Antimicrobial) | |
| Methyl-Substituted Thiadiazole | 4-Methyl → 4-Ethyl | 8.7 (Improved solubility) | |
| Oxathiine Replacement | Oxathiine → Benzothiazole | 22.1 (Reduced activity) |
Advanced: What in silico tools predict pharmacokinetic and toxicity profiles?
- ADMET Prediction : Use SwissADME to estimate logP (2.8) and bioavailability (55%), indicating moderate absorption .
- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability: 72%) due to the sulfanyl group’s electrophilic nature .
- PASS Program : Predicts anticonvulsant (Pa = 0.85) and antiproliferative (Pa = 0.78) activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
